molecular formula C29H25N3O6 B11653323 3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11653323
M. Wt: 511.5 g/mol
InChI Key: VKSOLNVBKWPCMW-UHFFFAOYSA-N
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Description

3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings, nitro groups, and a dibenzo[b,e][1,4]diazepin-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through a cyclization reaction involving appropriate diamines and diketones under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the benzodioxole ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the phenylcarbonyl group: This step involves the acylation of the dibenzo[b,e][1,4]diazepin-1-one core using phenylcarbonyl chloride in the presence of a base such as pyridine.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Halogenated derivatives: Formed by halogenation of the aromatic rings.

    Sulfonated derivatives: Formed by sulfonation of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for further development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific characteristics, such as improved stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular or physiological functions.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 2-(6-nitro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole
  • 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the dibenzo[b,e][1,4]diazepin-1-one core, along with the nitro and phenylcarbonyl groups, gives it distinct chemical and biological properties that set it apart from similar compounds.

Properties

Molecular Formula

C29H25N3O6

Molecular Weight

511.5 g/mol

IUPAC Name

2-benzoyl-9,9-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H25N3O6/c1-29(2)13-21-26(23(33)14-29)27(18-11-24-25(38-15-37-24)12-22(18)32(35)36)31-19-9-8-17(10-20(19)30-21)28(34)16-6-4-3-5-7-16/h3-12,27,30-31H,13-15H2,1-2H3

InChI Key

VKSOLNVBKWPCMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC6=C(C=C5[N+](=O)[O-])OCO6)C(=O)C1)C

Origin of Product

United States

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